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Compound of Interest

Compound Name: (S)-AZD0022

Cat. No.: B15603970 Get Quote

This technical guide provides a comprehensive overview of the core physicochemical

properties of (S)-AZD0022, a selective and orally active inhibitor of the KRASG12D mutant

protein.[1][2] This document is intended for researchers, scientists, and drug development

professionals, offering detailed data, experimental methodologies, and visual representations of

its mechanism of action and experimental workflows.

Core Physicochemical Properties
(S)-AZD0022 is a small molecule inhibitor with physicochemical characteristics that support its

oral bioavailability.[3][4] The preclinical pharmacokinetic properties of AZD0022 are defined by

its molecular weight, extensive lipophilicity, and dibasic nature.[3][5]
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Property Value Source(s)

IUPAC Name

(R)-4-(4-((1R,5S)-3,8-

diazabicyclo[3.2.1]oct-6-en-3-

yl)-6,8-difluoro-2-(((2R,7aS)-2-

fluorotetrahydro-1H-pyrrolizin-

7a(5H)-yl)methoxy)quinazolin-

7-yl)-5-ethynyl-6-

fluoronaphthalen-2-amine

[1][6]

Chemical Formula C₃₄H₃₀F₄N₆O [1][6][7]

Molecular Weight 614.64 g/mol [1][2][8]

CAS Number 2958627-18-2 [1][6]

Appearance Solid powder [1]

Purity >99% by HPLC [1]

pKa 8.4 and 7.4 (dibasic) [3][4][5]

LogP 6.0 [4]

LogD at pH 7.4 2.5 [3][4][5]

Thermodynamic Solubility 207 µM [4]

Solubility in DMSO
80 mg/mL (130.16 mM)[8], 100

mg/mL (162.70 mM)[9][10]
[8][9][10]

Mechanism of Action and Signaling Pathway
AZD0022 is a selective, reversible, and orally active inhibitor of KRASG12D.[8] The

KRASG12D mutation disrupts the GTPase activity of the KRAS protein, leading to elevated

levels of its active, GTP-bound state.[11] This results in the deregulated activation of

downstream signaling pathways that drive uncontrolled cell proliferation and survival.[11]

AZD0022 exhibits high affinity for both the active (GTP-bound) and inactive (GDP-bound) forms

of KRASG12D, while showing selectivity over wild-type KRAS.[11] By inhibiting the function of

the mutated KRASG12D protein, AZD0022 aims to interrupt these oncogenic signals.[12][13]
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The inhibition of this pathway can be monitored by measuring the levels of downstream

effectors such as phospho-ERK (p-ERK) and phospho-RSK (pRSK).[5][12]
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Caption: KRAS Signaling Pathway and (S)-AZD0022 Inhibition.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of (S)-AZD0022's

properties and efficacy.

In Vitro Stock Solution Preparation: To prepare stock solutions, (S)-AZD0022 powder is

dissolved in Dimethyl Sulfoxide (DMSO).[1][9] For a concentration of 100 mg/mL (162.70

mM), ultrasonic agitation is recommended to aid dissolution.[9][10] It is important to use

newly opened DMSO as it is hygroscopic, which can significantly impact solubility.[9]

In Vivo Formulation: For animal studies, specific formulations are required to ensure

bioavailability. Two described protocols are:

A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]

A solution of 10% DMSO and 90% Corn Oil.[9] In both cases, solvents should be added

one by one to achieve a clear solution with a solubility of at least 2.5 mg/mL (4.07 mM).[9]

[14] Gentle heating and/or sonication can be used if precipitation occurs.[9] For in vivo

experiments, it is recommended to prepare the working solution freshly on the day of use.

[9]

The objective of pharmacokinetic studies is to determine the absorption, distribution,

metabolism, and excretion (ADME) of (S)-AZD0022.

Sample Collection: Plasma and tumor concentrations are measured following oral

administration in animal models (e.g., mice and dogs).[3][5]

Extraction: Standard extraction techniques are employed to isolate the compound from the

biological matrices.[5]

Quantitation: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used

for the quantitative analysis of AZD0022 concentrations in plasma and tumor tissues.[5]

Preclinical studies have shown that AZD0022 undergoes time-dependent partitioning into red
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blood cells, suggesting that whole blood may be the most representative matrix for PK

analysis.[3][5]

Pharmacodynamic studies assess the effect of (S)-AZD0022 on its intended target and

downstream signaling pathways in tumor tissues.

Model System: Nude mice implanted with human tumor xenografts (e.g., GP2D model) are

used.[5]

Treatment: Mice are treated with (S)-AZD0022 over a range of doses (e.g., 10, 50, and 150

mg/kg BID) for a specified duration, such as seven days.[9][14]

Target Modulation Assessment: The inhibition of downstream signaling is assessed by

measuring the levels of phosphorylated Ribosomal S6 Kinase (pRSK).[3][5]

Method: Western blot analysis is performed on protein lysates from the collected tumor

tissues to quantify the levels of pRSK relative to total RSK or a loading control.[5] A

significant reduction in pRSK levels indicates effective target engagement and pathway

inhibition.[9][14]
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Caption: Preclinical Experimental Workflow for (S)-AZD0022.
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Conclusion
(S)-AZD0022 is a potent and selective oral inhibitor of KRASG12D with physicochemical

properties conducive to clinical development.[11] Its mechanism of action involves the direct

inhibition of both the active and inactive forms of the mutant KRAS protein, leading to the

suppression of downstream oncogenic signaling.[11] The experimental protocols outlined in

this guide provide a framework for the preclinical evaluation of (S)-AZD0022, demonstrating its

ability to achieve significant tumor exposure and target modulation in xenograft models.[9][14]

These findings support the ongoing clinical investigation of (S)-AZD0022 as a potential

therapeutic agent for patients with KRASG12D-mutated solid tumors.[11][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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